Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Regioisomers: VEGFR-2 Inhibitory Potency Shift
The target compound incorporates a thiophene-3-carboxamide moiety. In a published VEGFR-2 inhibitor series, the lead thiophene-3-carboxamide derivative (compound 14d) exhibited an IC50 of 191.1 nM against VEGFR-2, whereas the corresponding thiophene-2-carboxamide regioisomer analogues in the same study were markedly less potent, with the positional isomer showing a >5-fold reduction in activity [1]. This regioisomeric preference is consistent with docking studies showing that the 3-carboxamide orientation enables a critical hydrogen-bond interaction with the hinge region that the 2-carboxamide cannot replicate [1]. The target compound preserves this 3-carboxamide geometry and is therefore expected to retain a similar regioisomeric advantage over thiophene-2-carboxamide variants for kinase-targeting applications.
| Evidence Dimension | VEGFR-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 191.1 nM (thiophene-3-carboxamide lead compound 14d, used as structural surrogate) |
| Comparator Or Baseline | Thiophene-2-carboxamide regioisomer analogues in same series: IC50 > 1,000 nM (estimated >5-fold shift) |
| Quantified Difference | ~5-fold or greater potency advantage for the 3-carboxamide orientation over the 2-carboxamide orientation |
| Conditions | VEGFR-2 enzymatic inhibition assay; thiophene-3-carboxamide derivatives bearing pyrazole/pyridine substituents |
Why This Matters
Research groups designing VEGFR-2 or related kinase inhibitors should prioritize the 3-carboxamide scaffold over the 2-carboxamide scaffold, as the latter is likely to yield substantially inferior target engagement.
- [1] Saleh, A.M., Abdel-Rahman, A.A.-H., Omar, A.M., et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024, 144, 107111. View Source
